R(+)-6-Bromo-APB hydrobromide R(+)-6-Bromo-APB hydrobromide R(+)-6-Bromo-APB HBr is a potent D1 Dopamine receptor agonist.
Brand Name: Vulcanchem
CAS No.: 139689-19-3
VCID: VC0540941
InChI: InChI=1S/C19H20BrNO2.BrH/c1-2-9-21-10-8-14-15(11-17(22)19(23)18(14)20)16(12-21)13-6-4-3-5-7-13;/h2-7,11,16,22-23H,1,8-10,12H2;1H/t16-;/m1./s1
SMILES: C=CCN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Br.Br
Molecular Formula: C19H21Br2NO2
Molecular Weight: 455.2 g/mol

R(+)-6-Bromo-APB hydrobromide

CAS No.: 139689-19-3

Cat. No.: VC0540941

Molecular Formula: C19H21Br2NO2

Molecular Weight: 455.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

R(+)-6-Bromo-APB hydrobromide - 139689-19-3

Specification

CAS No. 139689-19-3
Molecular Formula C19H21Br2NO2
Molecular Weight 455.2 g/mol
IUPAC Name (5R)-9-bromo-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide
Standard InChI InChI=1S/C19H20BrNO2.BrH/c1-2-9-21-10-8-14-15(11-17(22)19(23)18(14)20)16(12-21)13-6-4-3-5-7-13;/h2-7,11,16,22-23H,1,8-10,12H2;1H/t16-;/m1./s1
Standard InChI Key CTAUBYSSTAODOD-PKLMIRHRSA-N
Isomeric SMILES C=CCN1CCC2=C(C(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)O)Br.Br
SMILES C=CCN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Br.Br
Canonical SMILES C=CCN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Br.Br
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

R(+)-6-Bromo-APB hydrobromide, systematically named (5R)-9-bromo-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol hydrobromide, belongs to the 1H-3-benzazepine class . The compound features a seven-membered azepine ring fused to a benzene moiety, with hydroxyl groups at positions 7 and 8, a bromine substituent at position 6, and an allyl side chain at position 3 (Figure 1). The R-configuration at the C5 position confers stereochemical specificity in receptor interactions.

Table 1: Physicochemical Properties of R(+)-6-Bromo-APB Hydrobromide

PropertyValue
Molecular FormulaC19H21Br2NO2\text{C}_{19}\text{H}_{21}\text{Br}_2\text{NO}_2
Molecular Weight455.2 g/mol
IUPAC Name(5R)-9-bromo-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol hydrobromide
CAS Registry Number139689-19-3
ChEMBL IDCHEMBL1256659

Synthesis and Stability

While detailed synthetic protocols remain proprietary, the parent structure suggests a multi-step process involving bromination of a benzazepine precursor followed by resolution of enantiomers. The hydrobromide salt form enhances aqueous solubility compared to the free base, facilitating administration in experimental settings. Stability data indicate decomposition temperatures above 200°C, with recommended storage at -20°C under inert atmosphere to prevent oxidative degradation .

Pharmacological Profile

Dopamine Receptor Agonism

R(+)-6-Bromo-APB hydrobromide demonstrates high-affinity binding to dopamine D1-like receptors (K<sub>i</sub> = 12 nM) with moderate activity at D2-like receptors (K<sub>i</sub> = 340 nM) . Functional assays reveal its efficacy as a full agonist at D1 receptors, inducing cyclic AMP production through G<sub>s</sub>-protein coupling. The compound’s selective activation of D1 over D2 receptors distinguishes it from non-selective dopaminergic agents like apomorphine.

Cross-Reactivity with Opioid Systems

Chronic administration (50 mg/kg/day) in rodent models induces a transient upregulation of μ-opioid receptor (MOR) mRNA in the nucleus accumbens, peaking at 3 days (+180% vs. saline controls) before returning to baseline by day 4 . This effect mirrors cocaine’s neuroadaptations and requires concurrent D1/D2 receptor activation, as demonstrated by blockade with SCH 23390 (D1 antagonist) and eticlopride (D2 antagonist).

Table 2: Temporal Effects on μ-Opioid Receptor Expression

Treatment Duration (Days)MOR mRNA ChangeMOR Binding Site Density
2+120%No significant change
3+180%+30%
4BaselineBaseline

Neuropharmacological Effects

Locomotor Activation

In open-field tests, acute dosing (1-5 mg/kg i.p.) produces dose-dependent hyperlocomotion in rodents, characteristic of D1 receptor stimulation. This effect diminishes with repeated administration, suggesting receptor desensitization. Co-administration with MOR antagonists like naloxone attenuates locomotor activation, implicating opioid-dopamine crosstalk .

Neuroplastic Adaptations

Microdialysis studies show sustained elevation of extracellular dopamine in the prefrontal cortex (+220% at 2 hours post-injection) following systemic administration. Long-term treatment (7 days) induces dendritic arborization in medium spiny neurons of the striatum, paralleling changes observed in psychostimulant addiction models.

Research Applications

Addiction Neuroscience

The compound’s dual modulation of dopaminergic and opioid systems makes it valuable for studying reward processing. In conditioned place preference paradigms, R(+)-6-Bromo-APB hydrobromide establishes robust place preference at 2 mg/kg, an effect blocked by D1 antagonists .

Parkinson’s Disease Models

Unlike non-selective dopamine agonists that exacerbate dyskinesias, R(+)-6-Bromo-APB hydrobromide improves forelimb akinesia in 6-OHDA-lesioned rats without inducing abnormal involuntary movements. This functional selectivity highlights its potential for refining dopaminergic therapies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator